molecular formula C14H8BrFO3 B5765190 4-bromo-2-formylphenyl 4-fluorobenzoate

4-bromo-2-formylphenyl 4-fluorobenzoate

Cat. No.: B5765190
M. Wt: 323.11 g/mol
InChI Key: FUIVKRGOOYEPGZ-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 4-fluorobenzoate (C₁₄H₈BrFO₃, molecular weight: 341.1 g/mol) is a halogenated aromatic ester characterized by a bromine atom at the para-position, a formyl group at the ortho-position on the phenyl ring, and a 4-fluorobenzoate moiety (Fig. 1). This compound is synthesized via esterification of 4-bromo-2-formylphenol with 4-fluorobenzoyl chloride under catalytic conditions . Its structural uniqueness arises from the interplay of electron-withdrawing groups (Br, F) and the formyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science, particularly in reactions requiring regioselective halogen bonding or nucleophilic aromatic substitution .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIVKRGOOYEPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Halogen Type and Reactivity

The nature and position of halogens significantly influence reactivity and biological activity. For example:

Compound Name Molecular Formula Key Substituents Reactivity/Biological Impact
4-Bromo-2-formylphenyl 4-fluorobenzoate C₁₄H₈BrFO₃ Br (C4), CHO (C2), F (benzoate) Enhanced halogen bonding; moderate electrophilicity
Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate C₁₈H₁₆ClNO₅ Cl (C4) instead of Br Reduced steric bulk; lower binding affinity in enzyme assays
Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate C₁₈H₁₆INO₅ I (C4) instead of Br Increased van der Waals interactions; higher cytotoxicity

Bromine’s intermediate electronegativity and polarizability balance reactivity and stability, making the target compound more versatile in synthetic pathways than its chloro or iodo analogs .

Substituent Position on the Aromatic Ring

Halogen and functional group positions alter electronic distribution and steric hindrance:

Compound Name Substituent Positions Key Differences
This compound Br (C4), CHO (C2), F (benzoate) Optimal geometry for π-π stacking in receptor binding
Ethyl 2-bromo-4-fluorobenzoate Br (C2), F (C4) Reduced steric hindrance; faster hydrolysis
4-Bromo-2,6-difluorobenzoate F (C2, C6) Increased electron-withdrawing effect; higher acidity

The para-bromo and ortho-formyl arrangement in the target compound enhances its ability to participate in directed ortho-metalation reactions, a feature less pronounced in analogs with alternative halogen placements .

Functional Group Modifications

Variations in ester groups or additional moieties impact solubility and bioactivity:

Compound Name Functional Groups Key Properties
This compound Ester (4-fluorobenzoate) Moderate lipophilicity (logP ~2.8); suitable for CNS drug candidates
{[(4-Bromophenyl)Methyl]Carbamoyl}Methyl 4-Fluorobenzoate Carbamoyl group Enhanced hydrogen-bonding capacity; potential protease inhibition
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate Hydroxyl group (C4) Increased polarity; limited blood-brain barrier penetration

The absence of polar groups (e.g., hydroxyl or carbamoyl) in the target compound improves its membrane permeability compared to these analogs .

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